Cas no 2448-82-0 (Benzenamine,N,N-dibutyl-4-(1H-inden-1-ylidenemethyl)-)

2448-82-0 structure
Product name:Benzenamine,N,N-dibutyl-4-(1H-inden-1-ylidenemethyl)-
Benzenamine,N,N-dibutyl-4-(1H-inden-1-ylidenemethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,N,N-dibutyl-4-(1H-inden-1-ylidenemethyl)-
- 1-<4-Dibutylamino-benzyliden>-inden
- 1-(4-Dibutylamino-benzyliden)-inden
- NSC82012
- NSC 82012
- N,N-Dibutyl-4-(1H-inden-1-ylidenemethyl)aniline
- NCGC00184070-01
- NCGC00184070-03
- N,N-dibutyl-4-[(E)-inden-1-ylidenemethyl]aniline
- NCGC00184070-02
- NCGC00184070-04
- N,N-Dibutyl-N-(4-(1H-inden-1-ylidenemethyl)phenyl)amine
- 2448-82-0
- CHEMBL1888525
-
- Inchi: InChI=1S/C24H29N/c1-3-5-17-25(18-6-4-2)23-15-11-20(12-16-23)19-22-14-13-21-9-7-8-10-24(21)22/h7-16,19H,3-6,17-18H2,1-2H3/b22-19-
- InChI Key: FDZIYCHATWJZCH-QOCHGBHMSA-N
- SMILES: C(N(CCCC)C1C=CC(/C=C2\C3C(=CC=CC=3)C=C\2)=CC=1)CCC
Computed Properties
- Exact Mass: 331.23000
- Monoisotopic Mass: 331.23
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 25
- Rotatable Bond Count: 8
- Complexity: 433
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.9
- Topological Polar Surface Area: 3.2A^2
Experimental Properties
- Density: 1.046
- Boiling Point: 482.5°C at 760 mmHg
- Flash Point: 192.1°C
- Refractive Index: 1.616
- PSA: 3.24000
- LogP: 6.66060
Benzenamine,N,N-dibutyl-4-(1H-inden-1-ylidenemethyl)- Related Literature
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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